4-chloro-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)butanamide
Overview
Description
4-Chloro-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)butanamide is a complex organic compound characterized by its unique chemical structure. This compound is part of a broader class of thieno[3,4-c]pyrazole derivatives, which have garnered attention in scientific research due to their potential biological and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)butanamide typically involves multiple steps, starting with the construction of the thieno[3,4-c]pyrazole core. This can be achieved through the cyclization of appropriate precursors under specific conditions, such as heating in the presence of a strong base.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions can vary, but they often include derivatives with modified functional groups, which can be further utilized in various applications.
Scientific Research Applications
Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Biologically, 4-chloro-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)butanamide has shown potential in various bioassays, indicating possible biological activity that could be explored for therapeutic purposes.
Medicine: In the medical field, derivatives of this compound have been investigated for their potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Industrially, this compound can be used in the development of new materials and chemicals, contributing to advancements in various sectors.
Mechanism of Action
The mechanism by which 4-chloro-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)butanamide exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism can vary depending on the biological context, but it may involve binding to receptors or enzymes, leading to downstream effects.
Comparison with Similar Compounds
N-(2-chloro-4-methylphenyl)-2-[(3-ethyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio]acetamide
N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-phenylbenzamide
Uniqueness: 4-Chloro-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)butanamide stands out due to its specific structural features, which can influence its reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
4-chloro-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)butanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3OS/c16-8-4-7-14(20)17-15-12-9-21-10-13(12)18-19(15)11-5-2-1-3-6-11/h1-3,5-6H,4,7-10H2,(H,17,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWWDJTBXTGTHMV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)C3=CC=CC=C3)NC(=O)CCCCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701324709 | |
Record name | 4-chloro-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)butanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701324709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
41.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49677608 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
392256-05-2 | |
Record name | 4-chloro-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)butanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701324709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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